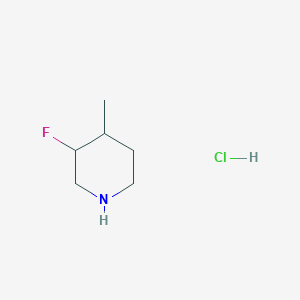

叔丁基(1-(4-氨基苯基)乙基)氨基甲酸酯

描述

Enzymatic Kinetic Resolution

The study on the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate provides significant insights into the synthesis of chiral organoselenanes and organotelluranes. The resolution process, catalyzed by Candida antarctica lipase B (CAL-B), achieved high enantioselectivity, with an enantiomeric excess (E) greater than 200. This process yielded optically pure (R)- and (S)-enantiomers, which could be further transformed into corresponding (R)- and (S)-1-(2-aminophenyl)ethanols, demonstrating the potential for producing enantiomerically enriched compounds .

Asymmetric Mannich Reaction

Another synthetic approach involves the asymmetric Mannich reaction to produce tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate. This method highlights the synthesis of chiral amino carbonyl compounds, which are crucial intermediates in various chemical syntheses. The process includes steps such as purification and waste disposal, ensuring safety and environmental considerations are taken into account .

Rapid Synthetic Method

The rapid synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an intermediate in biologically active compounds like omisertinib (AZD9291), is another significant advancement. The method involves acylation, nucleophilic substitution, and reduction, starting from commercially available 4-fluoro-2methoxy-5nitroaniline. The synthesis was optimized to achieve a total yield of 81%, with structures confirmed by MS and 1HNMR .

Amination Synthesis

The synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate through a low-cost amination process is also noteworthy. Using inexpensive reagents such as CuI, ethylene glycol, and potassium phosphate, the compound was synthesized with a 52% yield. This compound serves as an important intermediate for the synthesis of biologically active benzimidazole compounds, with its structure characterized by ESI-MS, 1HNMR, and elementary analysis .

N-(Boc) Nitrone Equivalents

Lastly, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, acting as N-(Boc)-protected nitrones. These compounds, when reacted with organometallics, yield N-(Boc)hydroxylamines. The study describes several chemical transformations that showcase their utility as building blocks in organic synthesis .

科学研究应用

合成和中间体

叔丁基氨基甲酸酯衍生物是合成生物活性化合物的关键中间体。例如,叔丁基 5-氨基-4-((2-(二甲氨基)乙基)(甲基)氨基)-2-甲氧基苯基氨基甲酸酯的合成,它是奥米替尼 (AZD9291) 生产中的一个重要中间体,已经过优化,通过酰化、亲核取代和还原过程达到 81% 的总收率。该化合物是开发靶向癌症疗法的关键一步 (Zhao 等人,2017)。

酶促动力学拆分

叔丁基衍生物(例如叔丁基 2-(1-羟乙基)苯基氨基甲酸酯)的酶促动力学拆分已被探索用于生产光学纯对映异构体。该过程由脂肪酶催化的酯交换反应促进,显示出显着的对映选择性,突出了其在手性有机硒和有机碲化合物合成中的潜力 (Piovan 等人,2011)。

蛋白酶抑制剂

叔丁基氨基甲酸酯衍生物已被用于蛋白酶抑制剂的对映选择性合成,采用不对称顺式和反式醛醇反应。这种方法导致了有效的 β-分泌酶抑制剂的开发,展示了这些化合物在治疗神经退行性疾病中的治疗潜力 (Ghosh 等人,2017)。

质谱分析

叔丁基氨基甲酸酯的结构分析和解离机理已在串联质谱分析中进行了研究,特别是用于新生儿溶酶缺乏症的筛查。这些研究提供了对氨基甲酸酯离子的质子化位点和稳定性的见解,这对于准确的疾病诊断至关重要 (Spáčil 等人,2011)。

脱保护研究

已发现水性磷酸是一种有效且对环境无害的试剂,用于叔丁基氨基甲酸酯、酯和醚的脱保护。该方法提供了良好的选择性和温和的反应条件,保持了底物的立体化学完整性,这对于复杂分子的合成至关重要 (Li 等人,2006)。

安全和危害

未来方向

While specific future directions for Tert-butyl (1-(4-aminophenyl)ethyl)carbamate are not found in the search results, carbamates in general are receiving much attention in recent years due to their good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond . They have an important role in modern drug discovery and medicinal chemistry .

属性

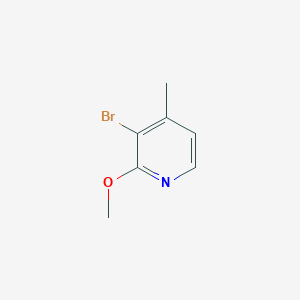

IUPAC Name |

tert-butyl N-[1-(4-aminophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-9(10-5-7-11(14)8-6-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSXQRGJLFEFGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (1-(4-aminophenyl)ethyl)carbamate | |

CAS RN |

643086-68-4 | |

| Record name | tert-butyl N-[1-(4-aminophenyl)ethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(Pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1291388.png)

![6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1291410.png)